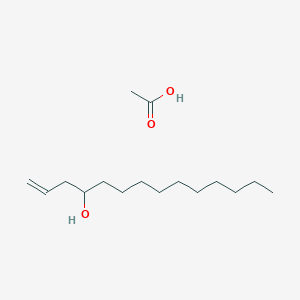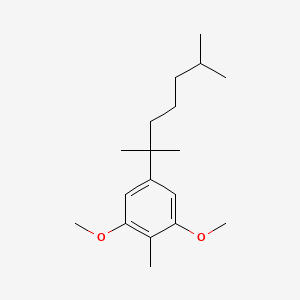
Benzene, 1,3-dimethoxy-2-methyl-5-(1,1,5-trimethylhexyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene, 1,3-dimethoxy-2-methyl-5-(1,1,5-trimethylhexyl)- is an organic compound with a complex structure It is characterized by the presence of two methoxy groups, a methyl group, and a trimethylhexyl group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,3-dimethoxy-2-methyl-5-(1,1,5-trimethylhexyl)- typically involves multiple steps. One common method includes the alkylation of a benzene derivative with appropriate reagents under controlled conditions. The reaction conditions often require the use of catalysts and specific temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to maximize yield and purity while minimizing costs and environmental impact.
化学反応の分析
Types of Reactions
Benzene, 1,3-dimethoxy-2-methyl-5-(1,1,5-trimethylhexyl)- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of ketones or aldehydes.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically leading to the formation of alcohols or hydrocarbons.
Substitution: This reaction involves the replacement of one functional group with another, which can occur under different conditions depending on the desired product.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions for these reactions vary, but they often require specific temperatures, pressures, and solvents to achieve optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or hydrocarbons. Substitution reactions can result in a wide range of products depending on the functional groups involved.
科学的研究の応用
Benzene, 1,3-dimethoxy-2-methyl-5-(1,1,5-trimethylhexyl)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: It may be studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research may explore its potential therapeutic properties or its use as a building block for pharmaceutical compounds.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which Benzene, 1,3-dimethoxy-2-methyl-5-(1,1,5-trimethylhexyl)- exerts its effects involves interactions with molecular targets and pathways within a system. These interactions can lead to various biochemical and physiological responses, depending on the context in which the compound is used. The specific molecular targets and pathways involved are subjects of ongoing research.
類似化合物との比較
Similar Compounds
Benzene, 1,3-dimethoxy-: A simpler compound with two methoxy groups attached to a benzene ring.
Benzene, 1,4-dimethoxy-2-methyl-5-(1-methylethenyl)-: Another compound with similar structural features but different substituents.
Uniqueness
Benzene, 1,3-dimethoxy-2-methyl-5-(1,1,5-trimethylhexyl)- is unique due to its specific combination of functional groups and the resulting chemical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
特性
CAS番号 |
406920-19-2 |
|---|---|
分子式 |
C18H30O2 |
分子量 |
278.4 g/mol |
IUPAC名 |
5-(2,6-dimethylheptan-2-yl)-1,3-dimethoxy-2-methylbenzene |
InChI |
InChI=1S/C18H30O2/c1-13(2)9-8-10-18(4,5)15-11-16(19-6)14(3)17(12-15)20-7/h11-13H,8-10H2,1-7H3 |
InChIキー |
QLVPQMZDXUFPOT-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1OC)C(C)(C)CCCC(C)C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4S,5R)-4,5-dihydroxy-4-[(1R)-1-hydroxyethyl]cyclopent-2-en-1-one](/img/structure/B14251072.png)
![9H-Indeno[2,1-d]pyrimidin-9-one, 2-phenyl-](/img/structure/B14251076.png)
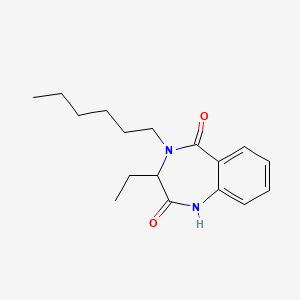

![3-[(3,4-Dichlorophenyl)methylidene]-1,5-diphenylpyrrolidine-2,4-dione](/img/structure/B14251091.png)
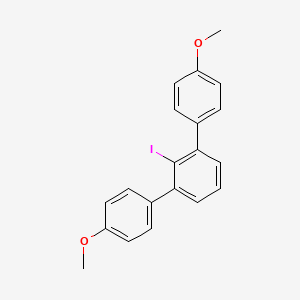
![4-{4-(3-Chlorophenyl)-2-[(methylsulfanyl)methyl]-1,3-thiazol-5-yl}pyridin-2-amine](/img/structure/B14251109.png)

![8-oxa-5-thia-3-azatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),2(6),3,7(11),9,12,14-heptaene](/img/structure/B14251132.png)
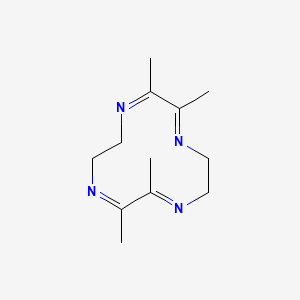
![Tert-butyl[(2,7-dimethylocta-2,6-dien-1-YL)oxy]diphenylsilane](/img/structure/B14251142.png)
![(1S,2S,4S)-2-Fluorobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14251145.png)
![2H-Pyran-4-carbonitrile, 4-[2-(bromomethyl)phenyl]tetrahydro-](/img/structure/B14251148.png)
